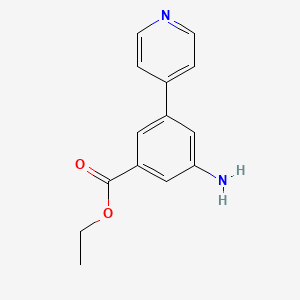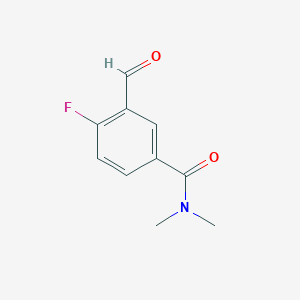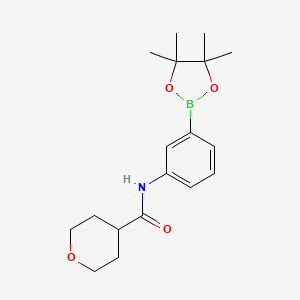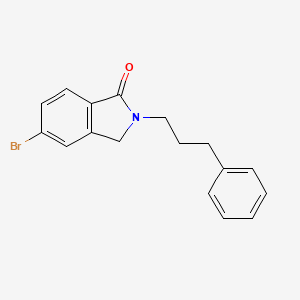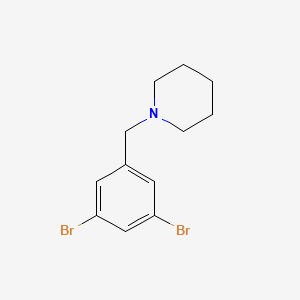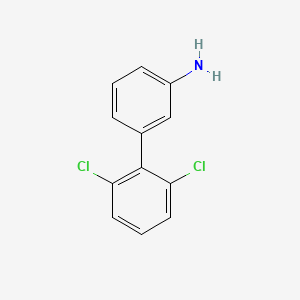
3-(2,6-Dichlorophenyl)aniline
Overview
Description
3-(2,6-Dichlorophenyl)aniline is a useful research compound. Its molecular formula is C12H9Cl2N and its molecular weight is 238.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-Dichlorophenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Dichlorophenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Emissions and Probes : 2,6-bis(arylsulfonyl)anilines, related to 3-(2,6-Dichlorophenyl)aniline, exhibit high fluorescence emissions in solid state. They are used as turn-on fluorescence probes for selective DNA detection due to aggregation-induced emission (Beppu et al., 2014).
Phosphorus Trichloride Reaction : Aniline derivatives, including 3-(2,6-Dichlorophenyl)aniline, show unique reactivity patterns, as demonstrated in the synthesis of monomeric chloro(imino)phosphine (Vrána et al., 2021).
Nephrotoxicity Studies : Aniline and its derivatives, like 3-(2,6-Dichlorophenyl)aniline, have been studied for their nephrotoxic potential in rats (Rankin et al., 1986).
Potential SARS-CoV-2 Treatment : Compounds synthesized from aniline derivatives have shown potential as SARS-CoV-2 agents, indicating a role in medical treatment research (Eno et al., 2022).
Inhibition of Tumor Growth : Optimized 4-phenylamino-3-quinolinecarbonitriles, structurally related to 3-(2,6-Dichlorophenyl)aniline, have been studied for their potential in inhibiting tumor growth (Boschelli et al., 2001).
Amination Reactions : Aniline derivatives are used in amination reactions with aryl halides, yielding various secondary aniline products, which have wide applications (Lombardi et al., 2017).
Vibrational Analysis : Theoretical studies on the structure and vibrational spectra of aniline derivatives, including 3-(2,6-Dichlorophenyl)aniline, provide insights into their chemical properties (Acosta-Ramírez et al., 2013).
Electrochemical CO2 Reduction : Aniline-functionalized rhenium catalysts, similar in structure to 3-(2,6-Dichlorophenyl)aniline, have shown high efficiencies in electrochemical CO2 reduction (Talukdar et al., 2020).
properties
IUPAC Name |
3-(2,6-dichlorophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGALPBNKACJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



